N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO2/c23-22(24,25)21(28,19-9-5-2-6-10-19)15-26-20(27)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14,28H,15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYNXIFFRHDRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid with [1,1’-biphenyl]-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group.
Scientific Research Applications
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the biphenyl moiety provides structural rigidity, contributing to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related N-substituted [1,1'-biphenyl]-4-carboxamides from the evidence:
Notes:
- Target Compound : Estimated logP is lower than cycloalkyl analogs due to the polar hydroxyl group but higher than methoxy/fluoro derivatives. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions .
- Compound 19a: Methoxy and fluoro groups improve membrane permeability but lack hydrogen-bond donors, unlike the target’s hydroxyl group .
Key Differentiators of the Target Compound
Hydroxyl Group: Unlike non-polar cycloalkyl or thiazole substituents, the hydroxyl group enables hydrogen bonding, improving target specificity and solubility .
Trifluoromethyl Group: Enhances lipophilicity and metabolic stability compared to methoxy or cyano derivatives .
Biological Activity
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide is an organofluorine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, interaction mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H18F3NO2, with a molecular weight of approximately 385.386 g/mol. The compound features several functional groups:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Hydroxyl group : Capable of participating in hydrogen bonding.
- Carboxamide group : Important for biological interactions and can undergo hydrolysis under various conditions.
These functional groups contribute to the compound's unique reactivity and potential biological effects.
Synthesis
The synthesis of this compound typically involves several steps to ensure high yield and purity. The synthetic routes may include:
- Formation of the biphenyl core : Utilizing coupling reactions.
- Introduction of the trifluoromethyl and hydroxyl groups : Through electrophilic fluorination and hydroxylation.
- Amidation : To attach the carboxamide functional group.
Optimization of these steps is crucial for maximizing yield while minimizing by-products.
Pharmacodynamics
Interaction studies are vital for understanding the pharmacodynamics of this compound. These studies focus on:
- Receptor binding affinity : Investigating how the compound interacts with various biological receptors.
- Enzymatic inhibition : Assessing its ability to inhibit specific enzymes that may be relevant in disease pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promise in inhibiting tumor growth through apoptosis induction.
- Anti-inflammatory Properties : The presence of the trifluoromethyl group may enhance anti-inflammatory effects by modulating immune responses.
- Neuroprotective Effects : Preliminary studies suggest that this compound could protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-{[(2,6-difluorophenyl)carbonyl]amino}-N-[4-nitro-3-(trifluoromethyl)phenyl]-1H-pyrazole | Contains difluorophenyl and nitro groups | Potential as an anti-inflammatory agent |
| (3R)-4-{[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-methyl-1,4-diazepan-2-one | Features a diazepan structure | May exhibit CNS activity |
| 3-{[3-(trifluoromethoxy)biphenyl]-4-amino}thiophene-2-carboxylic acid | Contains thiophene and amino groups | Potential for anti-cancer properties |
Q & A
Basic: What are the optimal synthetic routes for preparing N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide?
The synthesis typically involves a multi-step amidation reaction. Key steps include:
- Coupling agents : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid group of [1,1'-biphenyl]-4-carboxylic acid for amide bond formation .
- Solvent and temperature : Reactions are performed in THF at 40°C or room temperature for 1–3 days to ensure high yields.
- Purification : Flash column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is used to isolate the product.
Optimization : Adjusting equivalents of coupling agents (1.04–1.56 equiv) and amines (1.0–1.2 equiv) improves reaction efficiency .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR verify the biphenyl backbone, trifluoro, and hydroxypropyl substituents. For example, the hydroxy proton appears as a broad singlet (~5 ppm) .
- LC-MS/HPLC : Confirms molecular weight (e.g., MW ≈ 442.4 g/mol) and purity (>95%) .
- X-ray crystallography : Resolves stereochemistry of the trifluoro-hydroxypropyl group if crystalline forms are obtainable .
Advanced: How do structural modifications (e.g., trifluoro vs. sulfonamide groups) influence bioactivity?
Comparative studies on biphenyl carboxamide derivatives reveal:
- Trifluoro groups : Enhance metabolic stability and hydrophobic interactions with targets (e.g., enzymes or receptors) but may reduce solubility .
- Hydroxy groups : Participate in hydrogen bonding, improving binding affinity but potentially increasing susceptibility to oxidation .
Contradiction resolution : For conflicting bioactivity reports (e.g., antimicrobial vs. antiviral), systematic substitution studies (e.g., replacing trifluoro with chloro groups) and molecular docking can clarify structure-activity relationships (SAR) .
Advanced: What methodologies are used to identify biological targets for this compound?
- Surface plasmon resonance (SPR) : Measures direct binding to proteins like STING (e.g., IC = 76 nM for related compounds) .
- Enzymatic assays : Tests inhibition of kinases or phosphatases linked to disease pathways .
- Transcriptomic profiling : Identifies downstream gene expression changes in treated cell lines .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
- Systematic SAR analysis : Compare derivatives with controlled substitutions (e.g., replacing the trifluoro group with methyl or cyano groups) to isolate functional group contributions .
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
- Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify consensus trends .
Advanced: What strategies optimize this compound’s bioactivity for therapeutic applications?
- Substituent tuning : Introduce electron-withdrawing groups (e.g., nitro) on the biphenyl ring to enhance target affinity .
- Prodrug design : Mask the hydroxy group with acetyl or phosphate esters to improve bioavailability .
- Computational modeling : Use molecular dynamics simulations to predict binding modes with targets like TRP channels or kinases .
Advanced: How is metabolic stability assessed, and what structural changes improve it?
- In vitro assays : Incubate with liver microsomes to measure half-life () and identify metabolic hotspots (e.g., oxidation of the hydroxy group) .
- Modifications : Replace labile groups (e.g., esters) with stable isosteres (e.g., ketones) or introduce fluorine atoms to block metabolic pathways .
Advanced: What formulation strategies address solubility challenges posed by the trifluoro and biphenyl groups?
- Co-solvent systems : Use DMSO (60 mg/mL solubility) or ethanol-water mixtures for in vitro studies .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous dispersion and controlled release .
- Salt formation : Convert the carboxamide to a sodium or hydrochloride salt to improve solubility in physiological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
